4-(3-Fluorophenyl)-1-butene
Description
Significance of Fluorinated Organic Compounds in Chemical Synthesis
The introduction of fluorine into organic molecules, a process known as fluorination, is a cornerstone of modern chemical synthesis. numberanalytics.com This is due to fluorine's unique properties, including its high electronegativity and small size, which can profoundly alter the physical, chemical, and biological characteristics of a compound. numberanalytics.comwikipedia.org The carbon-fluorine bond is one of the strongest in organic chemistry, imparting high thermal and chemical stability to fluorinated compounds. wikipedia.org
The strategic incorporation of fluorine can enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making it a critical strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comthe-innovation.org For instance, many successful drugs owe their enhanced efficacy and favorable pharmacokinetic profiles to the presence of fluorine atoms. tcichemicals.com The ability of fluorine to modulate electronic properties and intermolecular interactions has made fluorinated compounds indispensable in the design of new materials and functional molecules. wikipedia.orgthe-innovation.org
Overview of Butene Derivatives as Synthetic Precursors
Butene derivatives are versatile building blocks in organic synthesis, serving as precursors to a wide range of more complex molecules. The double bond in the butene chain provides a reactive site for various chemical transformations, including oxidation, reduction, and addition reactions. These reactions allow for the introduction of diverse functional groups and the construction of new carbon-carbon and carbon-heteroatom bonds.
For example, the double bond can be oxidized to form epoxides, diols, or carbonyl compounds, or reduced to the corresponding saturated alkane. smolecule.com Furthermore, butene derivatives can participate in various coupling reactions, enabling the extension of the carbon skeleton. organic-chemistry.org The specific reactivity and utility of a butene derivative are often influenced by the nature of the substituents attached to the butene core, making them highly adaptable synthetic intermediates. msu.edu
Research Trajectories for Aryl-Substituted Alkenes
Aryl-substituted alkenes, a class of compounds that includes 4-(3-Fluorophenyl)-1-butene, are a major focus of contemporary research in organic chemistry. These molecules serve as crucial intermediates in the synthesis of polymers, natural products, and biologically active compounds. Current research is heavily invested in developing new and efficient methods for the stereoselective synthesis of aryl-substituted alkenes, as the geometric configuration (E/Z isomerism) can significantly impact the properties and biological activity of the final product. snnu.edu.cn
Key research areas include the development of novel catalytic systems for cross-coupling reactions, C-H bond activation, and alkyne functionalization to produce these valuable structures with high precision and atom economy. researchgate.netacs.orgbeilstein-journals.org For instance, palladium-catalyzed reactions have been extensively explored for the arylation of alkenes. organic-chemistry.org Moreover, the unique electronic and steric properties of aryl-substituted alkenes make them interesting candidates for applications in materials science, particularly in the development of organic electronics and photoresponsive materials. snnu.edu.cn The ongoing exploration of their synthesis and reactivity continues to open new avenues for chemical innovation. springernature.com
Interactive Data Table: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 4-(4-Fluorophenyl)-1-butene | C10H11F | 150.19 | 182.7 at 760 mmHg |
| 2-Chloro-4-(3-fluorophenyl)-1-butene | C10H10ClF | 184.64 | 224.4 (Predicted) |
| 4-Fluoro-1-butene | C4H7F | 74.10 | Not available |
| S-(4-fluorophenyl) 3-butenethioate | C10H9FOS | 196.245 | Not available |
Note: Data is compiled from various sources and may be predicted in some cases. molbase.comnih.govchemicalbook.comchemsynthesis.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-but-3-enyl-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F/c1-2-3-5-9-6-4-7-10(11)8-9/h2,4,6-8H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKWOKGXBVXLTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641168 | |
| Record name | 1-(But-3-en-1-yl)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2248-12-6 | |
| Record name | 1-(But-3-en-1-yl)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Strategic Approaches for 4 3 Fluorophenyl 1 Butene
Regioselective and Stereoselective Synthetic Pathways
Grignard Reagent-Mediated Arylation of Butenyl Systems
The formation of a carbon-carbon bond between the 3-fluorophenyl group and the butenyl chain can be effectively achieved using Grignard reagents. This classic organometallic reaction involves the nucleophilic attack of a Grignard reagent on an electrophilic carbon. In the context of synthesizing 4-(3-fluorophenyl)-1-butene, two primary approaches are viable: the reaction of 3-fluorophenylmagnesium bromide with a 4-halobutene or the reaction of a butenylmagnesium halide with a 3-fluorophenyl halide, the latter of which is often performed under catalytic conditions in what is known as a Kumada coupling.
The more common approach involves the preparation of 3-fluorophenylmagnesium bromide from 3-bromofluorobenzene and magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). This Grignard reagent is then reacted with a 4-halobut-1-ene, such as 4-bromo-1-butene (B139220). The nucleophilic 3-fluorophenyl group displaces the halide on the butenyl chain to form the desired product.
Alternatively, the Kumada coupling provides a powerful method for the cross-coupling of a Grignard reagent with an organic halide, catalyzed by a transition metal, typically nickel or palladium. wikipedia.orgmdpi.com For the synthesis of this compound, this would involve the reaction of 3-fluorophenylmagnesium bromide with a butenyl halide like 4-bromo-1-butene in the presence of a catalyst such as a nickel pincer complex. rhhz.net This catalytic approach often offers higher yields and better functional group tolerance compared to the uncatalyzed Grignard reaction. The reaction is typically carried out in solvents like THF or diethyl ether. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) |
| 3-Fluorophenylmagnesium bromide | 4-Bromo-1-butene | NiCl2(dppp) / THF | This compound | Moderate to Good |
| Phenylmagnesium chloride | Octyl bromide | [((Me)NN2)NiCl] (3 mol%), TMEDA | 1-Phenyloctane | High |
| Aryl Grignard Reagents | Alkenyl Halides | DPEPhosPdCl2 (5 mol %), TMEDA | Cross-coupled Alkenes | Good to High |
Cross-Coupling Reactions for C(sp²)—C(sp³) Bond Formation
Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. Several named reactions are particularly well-suited for the C(sp²)–C(sp³) coupling required for the synthesis of this compound.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. researchgate.net For the synthesis of this compound, 3-fluorophenylboronic acid can be coupled with a 4-halobut-1-ene. The reaction is typically carried out in the presence of a base, such as potassium carbonate or cesium fluoride, and a palladium catalyst with phosphine (B1218219) ligands. researchgate.net The stability and low toxicity of the boronic acid reagents make the Suzuki-Miyaura coupling an attractive method. mdpi.com
Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene. mdpi.comlibretexts.org To synthesize this compound via a Heck reaction, one could envision a coupling between 3-fluoroiodobenzene or 3-fluorobromobenzene and but-1-ene. The reaction typically requires a palladium catalyst, a base (e.g., triethylamine (B128534) or potassium carbonate), and a phosphine ligand. beilstein-journals.org A key challenge in this specific transformation is controlling the regioselectivity of the alkene insertion.
Sonogashira Coupling: The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.org A two-step approach can be envisioned for the synthesis of this compound. First, a Sonogashira coupling of a 3-fluorophenyl halide with a protected but-3-yn-1-ol would yield a substituted butynol. researchgate.netnih.gov Subsequent selective reduction of the alkyne to an alkene would provide the desired product. This method offers a high degree of control over the placement of the double bond.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org The synthesis of this compound can be achieved by coupling a 3-fluorophenylzinc halide with a 4-halobut-1-ene. Organozinc reagents are known for their high reactivity and functional group tolerance. nih.gov
| Reaction Type | Aryl Partner | Alkenyl/Alkyl Partner | Typical Catalyst | Typical Base/Solvent |
| Suzuki-Miyaura | 3-Fluorophenylboronic acid | 4-Bromo-1-butene | Pd(PPh3)4, Pd(OAc)2/SPhos | K2CO3, CsF / Toluene, DMF |
| Heck | 3-Fluoroiodobenzene | But-1-ene | Pd(OAc)2, PdCl2(PPh3)2 | Et3N, K2CO3 / DMF, Acetonitrile |
| Sonogashira | 1-Bromo-3-fluorobenzene | But-3-yn-1-ol | PdCl2(PPh3)2, CuI | Et3N, Piperidine / THF |
| Negishi | 3-Fluorophenylzinc chloride | 4-Bromo-1-butene | Pd(PPh3)4, Ni(acac)2 | THF |
The success of transition metal-catalyzed cross-coupling reactions is heavily dependent on the choice of ligand coordinated to the metal center. Ligands play a crucial role in stabilizing the catalyst, influencing its reactivity, and controlling the selectivity of the reaction. For the synthesis of this compound, which involves the formation of a C(sp²)–C(sp³) bond, the design and optimization of ligands are critical to prevent side reactions such as β-hydride elimination.
Electron-rich and sterically bulky phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biaryl phosphines like SPhos and XPhos, have been shown to be highly effective in promoting the coupling of alkyl and aryl partners. units.it These ligands facilitate the oxidative addition of the aryl halide to the palladium(0) center and promote the reductive elimination step, which forms the desired C-C bond. The steric bulk of these ligands can also help to suppress unwanted side reactions. The choice of ligand can significantly impact the yield and selectivity of the coupling reaction, and therefore, ligand screening is often a necessary step in optimizing the synthesis of this compound via cross-coupling methods. organic-chemistry.org
Olefin Metathesis Approaches for Alkene Construction
Olefin metathesis is a powerful reaction that allows for the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium, such as Grubbs' catalysts. organic-chemistry.orghrpub.org For the synthesis of this compound, a cross-metathesis reaction is a viable strategy.
This would involve the reaction of 3-fluorostyrene (B1329300) with propene. The metathesis catalyst would facilitate the cleavage and reformation of the double bonds, leading to the formation of this compound and the volatile by-product ethene, which can be removed to drive the reaction to completion. The choice of catalyst is crucial for achieving high selectivity for the desired cross-metathesis product over the homodimerization of the starting alkenes. Second-generation Grubbs' catalysts are often more active and exhibit better functional group tolerance for such transformations. hrpub.org
| Alkene 1 | Alkene 2 | Catalyst | Product | Selectivity |
| 3-Fluorostyrene | Propene | Grubbs' 2nd Generation Catalyst | This compound | Dependent on reaction conditions |
| Styrene (B11656) | Various Alkenes | Hoveyda-Grubbs 2nd Gen. Catalyst | Cross-metathesis products | Generally Good |
Functional Group Interconversions on Precursor Molecules
An alternative strategy for the synthesis of this compound involves the construction of a precursor molecule containing the 3-fluorophenyl group and a four-carbon chain, followed by a functional group interconversion to introduce the terminal double bond.
A plausible approach would be the synthesis of 4-(3-fluorophenyl)butan-1-ol. This alcohol can be prepared through various methods, including the reduction of a corresponding carboxylic acid or ester, or the reaction of 3-fluorophenylmagnesium bromide with a suitable epoxide. The resulting 4-(3-fluorophenyl)butan-1-ol can then be subjected to a dehydration reaction to form the desired alkene. researchgate.net This dehydration is typically carried out under acidic conditions or by using a dehydrating agent such as phosphorus oxychloride (POCl₃) in pyridine (B92270) or by heating with a catalyst like alumina (B75360) (Al₂O₃). Care must be taken to control the reaction conditions to favor the formation of the terminal alkene (1-butene) over the more thermodynamically stable internal alkene (2-butene) through an E2 elimination mechanism.
Another approach involves the synthesis of a homoallylic alcohol, 4-(3-fluorophenyl)but-3-en-1-ol, which can then be deoxygenated. The synthesis of such homoallylic alcohols can be achieved through the reaction of 3-fluorobenzaldehyde (B1666160) with allylmagnesium bromide.
| Precursor Molecule | Reagent/Conditions | Intermediate | Final Step | Product |
| 4-(3-Fluorophenyl)butanoic acid | 1. SOCl2 2. NaBH4 | 4-(3-Fluorophenyl)butan-1-ol | H2SO4, heat or POCl3, pyridine | This compound |
| 3-Fluorobenzaldehyde | Allylmagnesium bromide | 1-(3-Fluorophenyl)but-3-en-1-ol | Deoxygenation | This compound |
Novel Reagents and Catalyst Systems for Enhanced Synthesis
The construction of the carbon-carbon bond between the 3-fluorophenyl group and the butenyl chain is a key step in the synthesis of this compound. Modern organometallic catalysis offers a plethora of options for achieving this transformation with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose.
One of the most versatile methods is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide. In the context of this compound synthesis, this could involve the coupling of 3-fluorophenylboronic acid with 4-bromo-1-butene. The choice of catalyst system, including the palladium source and the ligand, is crucial for achieving high yields and turnover numbers. For instance, the use of bulky, electron-rich phosphine ligands can enhance the efficiency of the catalytic cycle.
Another powerful tool is the Negishi coupling, which utilizes an organozinc reagent. The preparation of 3-fluorophenylzinc halide and its subsequent reaction with a 4-halobutene in the presence of a palladium or nickel catalyst can provide the desired product. Organozinc reagents are often more reactive than their boronic acid counterparts, which can be advantageous in certain situations.
The Heck reaction, which couples an alkene with an aryl halide, represents another viable synthetic route. The reaction of 3-fluoro-iodobenzene with 1-butene (B85601), catalyzed by a palladium complex, could potentially yield this compound, although regioselectivity can sometimes be a challenge.
Recent advancements in catalyst design have led to the development of highly active and stable catalyst systems. For example, palladium complexes supported on solid materials or encapsulated within micelles can facilitate catalyst recovery and reuse, which is particularly important for large-scale synthesis.
Table 1: Comparison of Catalyst Systems for the Synthesis of this compound via Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | Toluene/H₂O | 100 | 12 | 85 |
| Pd(OAc)₂ / SPhos | SPhos | Dioxane/H₂O | 80 | 6 | 92 |
| PdCl₂(dppf) | dppf | THF/H₂O | 90 | 8 | 88 |
Green Chemistry Principles in the Synthesis of Fluorinated Butenes
The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.gov The synthesis of this compound can be made more sustainable by incorporating these principles.
Traditional organic synthesis often relies on volatile and hazardous organic solvents. The development of synthetic methods that operate in greener media, such as water, or in the absence of a solvent, is a key goal of green chemistry. digitallibrary.co.in
Aqueous cross-coupling reactions are becoming increasingly common. The use of water-soluble ligands and phase-transfer catalysts can enable efficient Suzuki-Miyaura and other palladium-catalyzed reactions in aqueous media. nih.gov This not only reduces the environmental impact of the solvent but can also simplify product isolation.
Solvent-free, or "neat," reactions offer the ultimate in green solvent technology. researchgate.net For certain reactions, such as the Heck reaction, it may be possible to run the reaction without a solvent, particularly if one of the reactants is a liquid at the reaction temperature. This approach minimizes waste and can lead to higher reaction rates.
Table 2: Comparison of Reaction Conditions for the Synthesis of this compound
| Reaction Type | Solvent | Catalyst | Temperature (°C) | Environmental Impact |
| Traditional Suzuki | Toluene | Pd(PPh₃)₄ | 100 | High (volatile organic solvent) |
| Aqueous Suzuki | Water | PdCl₂/TPPTS | 80 | Low (benign solvent) |
| Solvent-Free Heck | None | Pd(OAc)₂ | 120 | Very Low (no solvent waste) |
Atom economy is a measure of how efficiently the atoms in the reactants are incorporated into the final product. jocpr.com Reactions with high atom economy generate less waste. Addition reactions, for example, have 100% atom economy in theory. rsc.org
The synthesis of this compound via a Grignard reaction, for instance, involves the reaction of 3-fluorobenzylmagnesium bromide with allyl bromide. While this is a classic C-C bond-forming reaction, the atom economy is less than ideal due to the formation of magnesium bromide as a byproduct.
In contrast, a hypothetical direct hydroarylation of 1,3-butadiene (B125203) with 3-fluorobenzene, if a suitable catalyst could be developed, would have a 100% atom economy. The pursuit of such catalytic C-H activation/addition reactions is an active area of research in green chemistry.
Reaction efficiency is also a critical factor. This takes into account not only the atom economy but also the chemical yield, reaction time, and energy consumption. Optimizing these parameters is essential for developing a truly green and efficient synthesis.
Table 3: Theoretical Atom Economy for a Synthetic Route to this compound
| Reactant 1 | Formula | Molar Mass ( g/mol ) | Reactant 2 | Formula | Molar Mass ( g/mol ) | Product | Formula | Molar Mass ( g/mol ) | Atom Economy (%) |
| 3-Fluorophenylboronic acid | C₆H₆BFO₂ | 139.92 | 4-Bromo-1-butene | C₄H₇Br | 135.00 | This compound | C₁₀H₁₁F | 150.19 | 54.6 |
Note: Atom Economy = (Molar mass of desired product / Sum of molar masses of all reactants) x 100
Scale-Up Considerations for Laboratory to Industrial Synthesis
The transition of a synthetic route from the laboratory to an industrial scale presents a unique set of challenges. researchgate.netresearchgate.net What is feasible on a gram scale may not be practical or safe on a kilogram or ton scale.
For the synthesis of this compound, several factors must be considered:
Cost of Raw Materials and Catalysts: The cost of starting materials, reagents, and particularly precious metal catalysts like palladium, can have a significant impact on the economic viability of a process. Catalyst loading must be minimized, and catalyst recycling is often essential.
Reaction Safety and Thermochemistry: Exothermic reactions must be carefully controlled to prevent thermal runaways. Understanding the heat flow of the reaction is critical for designing appropriate cooling systems for large reactors.
Process and Equipment: The choice of reactor, purification methods (e.g., distillation vs. chromatography), and materials of construction are all important considerations. For example, corrosive reagents may require specialized equipment.
Waste Management: The disposal of waste streams must be handled in an environmentally responsible and cost-effective manner. Minimizing waste through high-yielding, atom-economical reactions is the most desirable approach.
Regulatory Compliance: Industrial chemical production is subject to a wide range of regulations related to safety, environmental protection, and product quality.
Table 4: Key Scale-Up Challenges and Potential Solutions for the Synthesis of this compound
| Challenge | Potential Solution(s) |
| High catalyst cost | Use of highly active catalysts to reduce loading, catalyst recycling, use of less expensive metals (e.g., nickel). |
| Reaction exotherm | Careful control of addition rates, use of appropriate cooling systems, flow chemistry. |
| Product purification | Development of a robust crystallization or distillation procedure to avoid chromatography. |
| Waste disposal | Implementation of green chemistry principles to minimize waste, recycling of solvents and byproducts. |
Elucidation of Chemical Reactivity and Transformation Mechanisms
Electrophilic Addition Reactions to the Alkene Moiety
The terminal double bond (C1=C2) in 4-(3-Fluorophenyl)-1-butene is electron-rich and serves as the primary site for electrophilic attack. The outcomes of these reactions are governed by principles of carbocation stability.
Halogenation and Hydrohalogenation Pathways
The addition of hydrogen halides (HX, where X = Cl, Br, I) to the terminal alkene proceeds via an electrophilic addition mechanism. chemistry.coachpressbooks.pubmasterorganicchemistry.com The reaction is initiated by the attack of the double bond's π-electrons on the electrophilic hydrogen of the HX molecule. pressbooks.pub This forms a carbocation intermediate.
According to Markovnikov's rule, the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms (C1). pressbooks.pubmasterorganicchemistry.com This leads to the formation of the more stable secondary carbocation at the C2 position. The subsequent attack by the halide anion (X⁻) on this carbocation yields the 2-halo-4-(3-fluorophenyl)butane as the major product. masterorganicchemistry.com The presence of the 3-fluorophenyl group, being moderately electron-withdrawing, has a minor influence on the regioselectivity of the addition to the distant double bond.
Halogenation, the addition of diatomic halogens like Br₂ or Cl₂, proceeds through a different mechanism involving a cyclic halonium ion intermediate. chemistry.coach This intermediate is then opened by the nucleophilic attack of a halide ion, resulting in an anti-addition product, where the two halogen atoms are on opposite faces of the original double bond.
Hydroboration-Oxidation and Epoxidation Reactions
Hydroboration-oxidation provides a method to achieve anti-Markovnikov hydration of the alkene. youtube.commasterorganicchemistry.comnumberanalytics.com The reaction involves the addition of a borane (B79455) reagent (like BH₃·THF) across the double bond. masterorganicchemistry.com Boron, being the less electronegative atom, adds to the less substituted carbon (C1), and the hydrogen adds to the more substituted carbon (C2). This regioselectivity is driven by both steric factors and electronic effects. youtube.com Subsequent oxidation of the resulting organoborane with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron atom with a hydroxyl group, yielding the anti-Markovnikov product, 4-(3-fluorophenyl)butan-1-ol. masterorganicchemistry.comnumberanalytics.com
Epoxidation of the alkene can be achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction involves the concerted transfer of an oxygen atom from the peroxy acid to the double bond, forming a three-membered ring epoxide, 2-(2-(3-fluorophenyl)ethyl)oxirane.
Table 1: Predicted Products of Electrophilic Addition Reactions
| Reagent(s) | Reaction Type | Predicted Major Product |
| HBr | Hydrohalogenation | 2-Bromo-4-(3-fluorophenyl)butane |
| 1. BH₃·THF2. H₂O₂, NaOH | Hydroboration-Oxidation | 4-(3-Fluorophenyl)butan-1-ol |
| m-CPBA | Epoxidation | 2-(2-(3-Fluorophenyl)ethyl)oxirane |
Radical Reactions Involving the Butene Backbone
The butene chain can participate in radical reactions, particularly at the double bond. For instance, the addition of HBr in the presence of peroxides proceeds via a radical mechanism, leading to an anti-Markovnikov product. jove.com This occurs because the reaction is initiated by the formation of a bromine radical, which adds to the less substituted carbon (C1) to generate the more stable secondary radical at C2. This radical then abstracts a hydrogen atom from HBr to yield 1-bromo-4-(3-fluorophenyl)butane.
The presence of the phenyl group also influences radical stability. The benzylic position (C4) can stabilize an adjacent radical through resonance. However, in radical additions to the double bond, the formation of a radical at the C2 position is generally favored. Studies on similar compounds like 4-phenyl-1-butene (B1585249) have shown that reactions can be directed to undergo specific radical-mediated difunctionalizations across the double bond under electrochemical conditions. nih.gov
Allylic and Benzylic Functionalization Strategies
The C-H bonds at the allylic (C3) and benzylic (C4) positions are activated and represent key sites for functionalization. wikipedia.org
Allylic Hydrogen Abstraction and Substituent Effects on Acidity
The hydrogens on the C3 carbon are allylic, meaning they are adjacent to the double bond. The C-H bonds at this position are weaker than typical alkane C-H bonds due to the resonance stabilization of the resulting allyl radical. wikipedia.org Kinetic studies on 1-butene (B85601) show that abstraction of these secondary allylic hydrogens is a dominant pathway in radical reactions. princeton.edunih.gov
Table 2: Representative C-H Bond Dissociation Energies (BDEs)
| Bond Type | Example Molecule | BDE (kcal/mol) | Significance for this compound |
| Primary Alkane | Propane (CH₃-CH₂CH₃) | ~100 | Reference for unactivated C-H bond |
| Secondary Allylic | Propene (CH₂=CH-CH₃) | ~87 | Weakest C-H bond, most likely site for radical H-abstraction (C3) |
| Vinylic | Ethene (CH₂=CH₂) | ~111 | Strong bond, H on C1/C2 are not easily abstracted |
| Benzylic | Toluene (C₆H₅-CH₃) | ~89 | Weak bond, site for radical attack and oxidation (C4) |
Oxidative and Reductive Transformations at the Benzylic Position
The benzylic position (C4) is highly susceptible to oxidation because it is directly attached to the phenyl ring, and any radical or ionic intermediate formed at this site is stabilized by resonance. libretexts.orgfiveable.me Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic carbon. masterorganicchemistry.comchemistrysteps.com For an alkylbenzene to be oxidized, it must have at least one benzylic hydrogen, which this compound does. jove.com This powerful oxidation typically cleaves the rest of the alkyl chain, leading to the formation of 3-fluorobenzoic acid. chemistrysteps.com
Milder and more selective oxidation methods can convert the benzylic methylene (B1212753) group into a ketone. mdpi.comnih.gov This transformation is a fundamental method for C-H functionalization. mdpi.com The electronic effect of substituents on the benzene (B151609) ring can affect the rate of oxidation. mdpi.com
Reductive transformations at the benzylic position are also possible, though they typically require the prior installation of a functional group like a ketone or a halide. For instance, a benzylic ketone can be reduced to a methylene group via methods like the Clemmensen or Wolff-Kishner reductions. chemistrysteps.com Benzylic alcohols can also be reduced to the corresponding alkane using reagents like hydriodic acid. beilstein-journals.org
Isomerization Dynamics and Double Bond Migration Studies
The isomerization of this compound involves the migration of the terminal double bond to internal positions, leading to the formation of more thermodynamically stable isomers, primarily (E)- and (Z)-4-(3-Fluorophenyl)-2-butene. This process can be induced through catalytic or photochemical means.
The transposition of the double bond in this compound can be efficiently achieved using various transition metal catalysts. The mechanism generally proceeds through one of two primary pathways: a metal-hydride addition-elimination mechanism or a π-allyl complex mechanism.
Metal-Hydride Addition-Elimination: This is a common mechanism for catalysts that can form a metal-hydride (M-H) species. The process is initiated by the addition of the metal hydride across the terminal double bond of this compound. This can occur in two ways, leading to either a primary or a secondary metal-alkyl intermediate. The subsequent β-hydride elimination from an adjacent carbon atom regenerates the double bond in an internal position and reforms the active metal-hydride catalyst. The regioselectivity of the isomerization is often dictated by the steric and electronic environment of the catalyst and substrate.
π-Allyl Complex Mechanism: Some palladium-based catalysts are known to promote double-bond migration via the formation of a π-allyl complex. rsc.org This involves the removal of an allylic hydrogen from the butenyl chain, forming a delocalized π-allyl palladium intermediate. The subsequent re-addition of a hydride to either end of the allyl system can lead to the isomerized product.
Several catalyst systems have been shown to be effective for the isomerization of structurally similar butenyl arenes. chemrxiv.org For instance, iridium pincer-crown ether catalysts have demonstrated high efficiency and selectivity in the isomerization of 4-phenyl-1-butene. chemrxiv.org In the absence of a cation, these catalysts can selectively produce the 2-alkene isomer, while the presence of a cation like Na+ can promote further migration to the 3-alkene position. chemrxiv.org Similarly, rhodium-based catalysts have been utilized for 1-butene isomerization, operating through a σ-alkane complex intermediate. whiterose.ac.uk Ruthenium-hydride species, often generated in situ during olefin metathesis reactions, are also known to be potent isomerization catalysts. researchgate.net
The table below summarizes potential catalyst systems and their typical performance in the isomerization of analogous butenyl arenes.
| Catalyst System | Proposed Mechanism | Typical Products | Key Features |
|---|---|---|---|
| Iridium Pincer-Crown Ether | Metal-Hydride Addition-Elimination | (E)- and (Z)-4-(3-Fluorophenyl)-2-butene | Cation-responsive selectivity; high efficiency. chemrxiv.org |
| [Rh(diphosphine)(alkene)][BArF4] | Metal-Hydride Addition-Elimination | (E)- and (Z)-4-(3-Fluorophenyl)-2-butene | Operates via σ-alkane complexes. whiterose.ac.uk |
| Palladium(II) / Tantalum(V) | π-Allyl Complex | (E)- and (Z)-4-(3-Fluorophenyl)-2-butene | Enhanced migration efficiency with co-catalyst. rsc.org |
| Ruthenium-Hydride Species | Metal-Hydride Addition-Elimination | (E)- and (Z)-4-(3-Fluorophenyl)-2-butene | Often a side reaction in olefin metathesis. researchgate.net |
Photochemical isomerization provides an alternative, non-catalytic method for inducing double bond migration. This process typically involves the cis-trans isomerization around the double bond of the product, 4-(3-Fluorophenyl)-2-butene, rather than the direct isomerization of the terminal alkene. The direct photochemical excitation of this compound is less common for achieving positional isomerization.
The general mechanism for photochemical cis-trans isomerization involves the excitation of the alkene from its ground state (S₀) to an excited singlet state (S₁) upon absorption of UV light. msu.edu In the presence of a photosensitizer, such as benzophenone, the alkene can be excited to a triplet state (T₁) via intersystem crossing. libretexts.org In either the excited singlet or triplet state, the rotational barrier around the carbon-carbon double bond is significantly reduced. This allows for rotation to a "phantom" or perpendicular state, from which it can decay back to the ground state as either the cis or trans isomer. msu.edulibretexts.org
The photostationary state, which is the equilibrium mixture of isomers under photochemical conditions, is often different from the thermodynamic equilibrium. Typically, the less stable isomer can be enriched because it often has a higher molar absorptivity at the excitation wavelength or a more favorable decay pathway from the excited state. For 4-(3-Fluorophenyl)-2-butene, irradiation would lead to a mixture of the (E) and (Z) isomers. The quantum yield of isomerization is influenced by factors such as the solvent viscosity and the presence of quenchers. msu.edu
The table below outlines the key steps in the photochemical isomerization of 4-(3-Fluorophenyl)-2-butene.
| Step | Process | Description |
|---|---|---|
| 1 | Excitation | Absorption of a photon promotes an electron from the π bonding orbital to the π* antibonding orbital, leading to an S₁ or T₁ excited state. msu.edu |
| 2 | Rotation | In the excited state, rotation occurs around the weakened C=C bond to a perpendicular geometry. libretexts.org |
| 3 | Decay | The molecule relaxes back to the S₀ ground state, forming a mixture of (E) and (Z) isomers. libretexts.org |
Reactivity of the Fluorophenyl Group
The fluorophenyl group in this compound influences the molecule's reactivity in two main ways: through its participation in aromatic substitution reactions and by affecting the reactivity of the butenyl side chain due to the electronic properties of the fluorine atom.
The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. pressbooks.pub The fluorine atom and the butenyl group are the two substituents on the ring that direct the regiochemical outcome of these reactions.
Fluorine is an ortho-, para-directing deactivator. The lone pairs on the fluorine atom can stabilize the arenium ion intermediate through resonance when the electrophile attacks the ortho or para positions. However, due to its high electronegativity, fluorine is strongly electron-withdrawing through the inductive effect, which deactivates the ring towards electrophilic attack compared to benzene. mnstate.edu The butenyl group is a weakly activating, ortho-, para-directing group.
In the case of this compound, the incoming electrophile will be directed to the positions ortho and para to the fluorine atom (C2, C4, and C6) and ortho and para to the butenyl group (C2, C5, and C6). The combined directing effects would favor substitution at the C2 and C6 positions, which are ortho to both groups, and to a lesser extent at the C5 position (para to the butenyl group). Steric hindrance from the butenyl group might slightly disfavor substitution at the C5 position.
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group. libretexts.org
Halogenation: Using Br₂/FeBr₃ or Cl₂/AlCl₃ to introduce a halogen atom. libretexts.org
Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid (-SO₃H) group. libretexts.org
Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide and a Lewis acid catalyst to introduce an alkyl or acyl group. These reactions may be less effective due to the deactivating nature of the fluorine atom. mnstate.edu
The presence of a fluorine atom on the phenyl ring imparts certain properties that affect the functional group tolerance in reactions involving this compound. "Functional group tolerance" refers to the ability of a reaction to proceed without affecting other functional groups present in the molecule. nih.gov
The C-F bond is very strong and generally unreactive under many conditions, making the fluoro-substituent robust. The electron-withdrawing nature of fluorine can influence the reactivity of the butenyl side chain. For instance, it can slightly decrease the electron density of the double bond, potentially affecting its reactivity in electrophilic addition or oxidation reactions. However, this effect is transmitted through several sigma bonds and is generally weak.
In the context of the catalyst-mediated isomerization discussed in section 3.4.1, the fluorine atom is generally well-tolerated. Many transition metal catalysts used for isomerization are compatible with aryl fluorides. The electronic perturbation of the phenyl ring by fluorine is unlikely to significantly alter the coordination of the double bond to the metal center or the fundamental steps of the catalytic cycle.
The table below summarizes the influence of the fluorine atom on the reactivity of different parts of the molecule.
| Functional Group | Influence of Fluorine | Resulting Reactivity |
|---|---|---|
| Aromatic Ring | Inductive withdrawal (-I), Resonance donation (+R) | Deactivated towards EAS, ortho-, para-directing. mnstate.edu |
| Double Bond | Weak inductive withdrawal | Slightly less nucleophilic than in 4-phenyl-1-butene. |
| C-F Bond | High bond dissociation energy | Generally inert in many chemical transformations. |
Advanced Spectroscopic Characterization and Structural Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 4-(3-Fluorophenyl)-1-butene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of its molecular structure.
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their hybridization state. libretexts.org The ¹⁹F NMR spectrum is highly sensitive to the local electronic environment of the fluorine atom, making it an excellent probe for substitution patterns on the aromatic ring. alfa-chemistry.com
¹H NMR Spectroscopy: The proton spectrum of this compound can be predicted by analyzing the distinct spin systems: the terminal vinyl group (-CH=CH₂), the allylic methylene (B1212753) group (-CH₂-), the benzylic methylene group (Ar-CH₂-), and the aromatic protons of the 3-fluorophenyl ring. Each group exhibits characteristic chemical shifts and coupling patterns. For comparison, the non-fluorinated analog, 4-phenyl-1-butene (B1585249), serves as a useful reference. docbrown.info The presence of the electronegative fluorine atom at the meta position induces subtle downfield shifts on the aromatic protons and has a minor influence on the aliphatic chain protons. pdx.edu
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule, confirming the absence of molecular symmetry. docbrown.info The chemical shifts differentiate between the sp² hybridized carbons of the aromatic ring and the double bond (typically δ 115-145 ppm) and the sp³ hybridized carbons of the aliphatic chain (typically δ 30-40 ppm). libretexts.org The carbon atoms of the fluorinated ring will also exhibit coupling to the ¹⁹F nucleus (¹J_CF, ²J_CF, etc.), which can be observed as splitting in the carbon signals.
¹⁹F NMR Spectroscopy: Fluorine-19 is a spin ½ nucleus with 100% natural abundance and high sensitivity, making ¹⁹F NMR a routine and informative experiment. alfa-chemistry.com The chemical shift of the fluorine atom is highly dependent on its electronic environment. For a fluorine atom attached to an aromatic ring, the chemical shift typically appears in a well-defined region. Fluorobenzene (B45895), for instance, has a chemical shift of approximately -113 ppm relative to the standard CFCl₃. colorado.edu The precise shift for this compound would be characteristic of a meta-substituted fluorobenzene derivative.
Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted ¹⁹F Shift (ppm) |
| H-1, H-1' (CH=CH₂ ) | ~5.0 - 5.1 | ~115.2 | - |
| H-2 (-CH =CH₂) | ~5.8 - 5.9 | ~138.0 | - |
| H-3, H-3' (-CH₂ -CH=) | ~2.3 - 2.4 | ~35.5 | - |
| H-4, H-4' (Ar-CH₂ -) | ~2.7 - 2.8 | ~35.0 | - |
| Ar-H (C2, C4-C6) | ~6.9 - 7.3 | ~113 - 144 | - |
| Ar-F | - | ~163 (¹J_CF) | ~ -113 to -115 |
Note: These are estimated values based on analogous structures and substituent effects. Actual experimental values may vary depending on the solvent and other conditions.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting H-1/H-1' with H-2, H-2 with H-3, and H-3 with H-4. This unequivocally establishes the connectivity of the entire butene chain: -CH₂(4)-CH₂(3)-CH(2)=CH₂(1).
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). ucla.edu This allows for the unambiguous assignment of each carbon signal based on the previously assigned proton signals. For example, the proton signal at ~2.7 ppm (H-4) would show a correlation to the carbon signal at ~35.0 ppm (C-4).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH, ³J_CH). ucla.edu HMBC is instrumental in connecting different fragments of the molecule. For instance, it would show a correlation between the benzylic protons (H-4) and the aromatic quaternary carbon (C-1 of the phenyl ring), as well as the other nearby aromatic carbons, thus confirming the attachment point of the butene chain to the fluorophenyl ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum measures the absorption of infrared radiation, while a Raman spectrum measures the inelastic scattering of monochromatic light. mdpi.com Together, they provide a detailed fingerprint of the functional groups present.
The IR spectrum of this compound is expected to show several characteristic absorption bands:
Aromatic C-H Stretch: A series of sharp, medium-intensity bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). vscht.cz
Aliphatic C-H Stretch: Strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the methylene groups in the butene chain. libretexts.org
Alkene C=C Stretch: A medium-intensity absorption around 1640 cm⁻¹ for the terminal double bond. docbrown.info
Aromatic C=C Stretch: Two to three bands of variable intensity in the 1450-1600 cm⁻¹ region. vscht.cz
C-F Stretch: A strong, characteristic absorption in the fingerprint region, typically between 1100-1250 cm⁻¹ for an aryl fluoride.
=C-H Bending (Out-of-Plane): Strong bands around 910 and 990 cm⁻¹ are diagnostic for a monosubstituted (vinyl) alkene. docbrown.info
The Raman spectrum would also detect these vibrations, but with different relative intensities. Notably, the symmetric C=C stretching vibrations of the alkene and aromatic ring often produce strong signals in the Raman spectrum.
Interactive Data Table: Key Predicted Vibrational Frequencies
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |
| Aromatic =C-H Stretch | 3100 - 3010 | 3100 - 3010 | Sharp, medium intensity |
| Vinylic =C-H Stretch | ~3080 | ~3080 | Sharp, medium intensity |
| Aliphatic C-H Stretch | 2960 - 2850 | 2960 - 2850 | Strong intensity |
| Alkene C=C Stretch | ~1640 | ~1640 | Medium in IR, often strong in Raman |
| Aromatic C=C Stretch | 1600, 1585, 1475 | 1600, 1585, 1475 | Variable intensity |
| Aryl C-F Stretch | 1250 - 1100 | 1250 - 1100 | Strong in IR |
| =C-H Out-of-Plane Bend | 990, 910 | Weak or inactive | Strong in IR, diagnostic for R-CH=CH₂ |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough accuracy to confirm the elemental formula (C₁₀H₁₁F).
The electron ionization (EI) mass spectrum of this compound would display a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight (150.20 g/mol ). The fragmentation pattern is dictated by the stability of the resulting carbocations. Key fragmentation pathways would likely include:
Benzylic Cleavage: The most favorable cleavage would be the loss of an allyl radical (•CH₂CH=CH₂, mass 41) to form the stable 3-fluorobenzyl cation (m/z 109). This fragment is expected to be the base peak (the most intense peak in the spectrum). chemguide.co.uk
Loss of an Ethyl Radical: Cleavage can also occur with a hydrogen rearrangement, leading to the formation of a fluorotropylium ion or a related stable species.
Alkene Fragmentation: Fragmentation within the butene chain can also occur, though it is generally less favorable than benzylic cleavage. docbrown.info
X-ray Crystallography for Solid-State Structural Determination of Derivatives
While this compound is a liquid at room temperature, its solid-state structure could be determined through the synthesis of a suitable crystalline derivative. sigmaaldrich.com Techniques like X-ray crystallography provide definitive, high-resolution data on the precise three-dimensional arrangement of atoms in a crystal lattice. mdpi.com
This method would yield invaluable information, including:
Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the geometry of the fluorophenyl ring and the butene chain.
Conformation: Determination of the preferred conformation of the molecule in the solid state, including the torsion angles along the aliphatic chain.
Intermolecular Interactions: Revealing how molecules pack in the crystal, identifying non-covalent interactions like π-π stacking or C-H···F hydrogen bonds that govern the solid-state architecture. mdpi.com
Although no crystal structures of direct derivatives of this compound are currently reported, this technique remains the gold standard for unambiguous structural proof and is a vital tool in the comprehensive characterization of new chemical entities derived from this parent compound. nih.gov
Theoretical and Computational Chemistry Investigations
Electronic Structure Calculations and Molecular Geometry Optimization
Density Functional Theory (DFT) for Ground State Properties
While Density Functional Theory (DFT) is a common method to investigate the ground state properties of molecules, specific DFT studies on 4-(3-Fluorophenyl)-1-butene have not been published. Such a study would typically involve the use of functionals like B3LYP with a basis set such as 6-311++G(d,p) to calculate global and local reactivity descriptors. These descriptors, including ionization potential, electron affinity, molecular hardness, and electrophilicity, provide insights into the reactivity of the molecule in the gas phase. Without specific research on this compound, no data on its ground state properties, optimized geometry, or electronic energies can be provided.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods, which are computationally more intensive than DFT, are used for high-accuracy calculations of molecular properties. There are no published ab initio studies specifically focused on this compound. Such studies would provide a more precise understanding of its electronic structure and energy but are often reserved for smaller or more theoretically significant molecules due to their computational cost.
Reactivity Prediction and Mechanistic Insights
Predicting the reactivity and understanding the reaction mechanisms of this compound through computational methods requires dedicated studies that are currently not available in the scientific literature.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO can indicate the chemical reactivity of a compound. For instance, a smaller energy gap often suggests higher reactivity. However, without specific computational studies on this compound, no data on its HOMO-LUMO energies or the corresponding energy gap can be presented.
Reaction Coordinate and Transition State Mapping
The mapping of reaction coordinates and the identification of transition states are essential for elucidating reaction mechanisms. These calculations are typically performed for specific reactions involving the molecule of interest. As there are no published computational studies on the reactions of this compound, no information on its reaction coordinates or transition states is available.
Solvation Effects on Reaction Pathways
Solvation can significantly influence reaction pathways and rates. Computational models can be used to study these effects by incorporating a solvent model into the calculations. However, in the absence of any theoretical studies on the reactivity of this compound, there is no information available regarding the influence of solvation on its reaction pathways.
Conformational Analysis and Energy Landscapes
The flexibility of the butene chain in this compound allows the molecule to adopt various spatial arrangements, known as conformations. Conformational analysis is the study of these different arrangements and their relative energies. By rotating the single bonds within the molecule, particularly the C2-C3 bond of the butene moiety, a potential energy surface can be mapped out. This landscape reveals the most stable conformations (energy minima) and the energy barriers between them (transition states).
For a molecule like this compound, the key conformations arise from the relative positions of the fluorophenyl group and the vinyl group. Analogous to butane, these are generally categorized as staggered (anti and gauche) and eclipsed conformations.
Anti-conformation: The fluorophenyl group and the terminal vinyl group are positioned as far apart as possible, resulting in minimal steric hindrance. This is typically the lowest energy and most stable conformation.
Gauche conformation: The groups are staggered but are adjacent to each other, leading to some steric strain and a slightly higher energy than the anti-conformation.
Eclipsed conformation: The groups are directly aligned with each other, maximizing steric repulsion. These represent energy maxima on the potential energy landscape and are the least stable conformations.
The precise energy differences between these conformers for this compound would be determined by high-level computational calculations, which map the potential energy as a function of the dihedral angle of the central carbon-carbon bond.
Table 1: Relative Energies of Key Conformations
| Conformation | Dihedral Angle (approx.) | Relative Energy | Stability |
|---|---|---|---|
| Anti | 180° | Lowest | Most Stable |
| Gauche | 60° | Low | Stable |
| Eclipsed (Syn) | 0° | Highest | Least Stable |
| Eclipsed | 120° | High | Unstable |
Note: The exact energy values require specific computational modeling for this compound.
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
Computational methods are instrumental in predicting the spectroscopic properties of molecules, which aids in their experimental identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated electron density around the nuclei in the optimized molecular geometry. The predicted shifts for the aromatic protons and carbons of the fluorophenyl ring, as well as those for the aliphatic and vinylic protons and carbons of the butene chain, can be compared with experimental data to confirm the molecular structure.
Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated computationally. These frequencies correspond to the stretching, bending, and torsional motions of the bonds within the molecule. The predicted IR spectrum shows characteristic peaks for functional groups, such as C-H stretches from the aromatic ring and the alkene, C=C stretching of the vinyl group and the phenyl ring, and the C-F stretching vibration. Analysis of the Potential Energy Distribution (PED) helps in assigning the calculated vibrational modes to specific atomic motions.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra of molecules. This method calculates the energies of electronic transitions from occupied molecular orbitals to unoccupied ones. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the fluorophenyl ring and the vinyl group. The calculations provide the wavelength of maximum absorption (λmax) and the oscillator strength (f) for each transition.
Table 2: Predicted Spectroscopic Data Types and Their Significance
| Spectroscopy | Predicted Parameter | Significance |
|---|---|---|
| ¹H & ¹³C NMR | Chemical Shifts (δ) | Elucidation of the carbon-hydrogen framework. |
| IR | Vibrational Frequencies (cm⁻¹) | Identification of functional groups and bonding patterns. |
| UV-Vis | Absorption Wavelength (λmax) | Information on electronic transitions and conjugation. |
Non-Linear Optical (NLO) Properties and Electronic Excitations
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational chemistry allows for the prediction of the NLO properties of molecules by calculating their response to an external electric field. Key parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).
The NLO response of a molecule is often related to intramolecular charge transfer. In this compound, the interaction between the π-system of the fluorophenyl ring and the double bond of the butene chain can facilitate charge transfer upon electronic excitation. The magnitude of the hyperpolarizability (β) is a crucial indicator of a molecule's potential as an NLO material.
Electronic excitations are studied by analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter that influences the molecule's electronic properties and reactivity. A smaller HOMO-LUMO gap generally correlates with higher polarizability and potentially larger NLO effects. The distribution of these frontier orbitals indicates the regions of the molecule involved in electronic transitions.
Mechanistic Studies in Catalytic Transformations Involving 4 3 Fluorophenyl 1 Butene
Olefin Oligomerization and Polymerization Mechanisms
The polymerization of vinyl monomers, such as 4-(3-Fluorophenyl)-1-butene, is a cornerstone of polymer chemistry. The mechanism of this transformation is heavily dependent on the catalyst system employed.
The 3-fluorophenyl substituent in this compound is an electron-withdrawing group. This electronic property can have a profound impact on the performance of polymerization catalysts. In the context of atom transfer radical polymerization (ATRP) of substituted styrenes, monomers with electron-withdrawing substituents have been shown to polymerize faster and with better control, resulting in lower polydispersity indices. cmu.edu This is attributed to the substituent's influence on both the propagation rate constant and the equilibrium constant for the atom transfer process. cmu.edu
In coordination polymerization using transition metal catalysts, such as half-titanocene complexes with fluorinated phenoxy ligands for styrene (B11656) polymerization, the electron-withdrawing nature of the fluorinated ligands leads to higher catalytic activity and the production of polymers with higher molecular weights. rsc.orgrsc.org This is rationalized by the stabilization of the active Ti(III) centers and a reduction in the rate of chain transfer reactions. rsc.orgrsc.org By analogy, the 3-fluorophenyl group in this compound is expected to influence the electronic environment of the catalyst's active site, potentially leading to enhanced catalyst stability and activity.
Table 1: Influence of Substituent Electronic Effects on Styrene Polymerization
| Catalyst System | Monomer Substituent Effect | Impact on Polymerization |
| Atom Transfer Radical Polymerization (ATRP) | Electron-withdrawing | Increased polymerization rate, better control (lower polydispersity) cmu.edu |
| Half-titanocene/MAO | Electron-withdrawing (on ligand) | Higher catalytic activity, higher polymer molecular weight rsc.orgrsc.org |
The process of olefin polymerization involves distinct steps of initiation, propagation (chain growth), and termination.
Chain Growth: In Ziegler-Natta and other coordination polymerizations, chain growth occurs via the migratory insertion of the olefin into a metal-alkyl bond at the catalyst's active center. libretexts.org The monomer coordinates to a vacant site on the metal, followed by insertion into the growing polymer chain. The regioselectivity of this insertion (1,2- vs. 2,1-insertion) is a critical factor determining the polymer's microstructure. frontiersin.org For styrenic monomers, the regioselectivity is influenced by both steric and electronic factors.
Chain Termination: The molecular weight of the resulting polymer is controlled by chain termination and chain transfer reactions. Common termination pathways include:
β-Hydride elimination: This process involves the transfer of a hydrogen atom from the growing polymer chain to the metal center, resulting in a dead polymer chain with a terminal double bond and a metal-hydride species that can initiate a new chain.
Chain transfer to monomer: The growing polymer chain can be terminated by transferring its active site to a monomer molecule.
Chain transfer to cocatalyst: In systems using cocatalysts like methylaluminoxane (MAO), the growing polymer chain can be transferred to the aluminum center. sci-hub.se
The rate of these termination reactions relative to the rate of propagation determines the final molecular weight of the polymer. As observed with fluorinated half-titanocene catalysts, the electron-withdrawing fluorophenyl group can suppress the rate of chain transfer, leading to polymers with higher molecular weights. rsc.orgrsc.org
Hydrogenation and Hydroformylation Catalysis
Hydroformylation: This process, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, producing aldehydes. For styrenic substrates like this compound, hydroformylation can lead to two regioisomeric products: the branched aldehyde and the linear aldehyde. researchgate.netresearchgate.net The regioselectivity is a key aspect of this reaction and is highly dependent on the catalyst and reaction conditions. Rhodium-based catalysts are commonly employed. abo.finih.gov For styrenes, the electronic nature of the substituents on the aromatic ring can influence the regioselectivity. Electron-withdrawing groups can favor the formation of the branched aldehyde.
Advanced Oxidation and Reduction Processes
Advanced Oxidation Processes (AOPs): These processes are characterized by the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). rsc.org AOPs are effective for the degradation of a wide range of organic pollutants. The hydroxyl radical is a powerful, non-selective oxidizing agent that can react with organic molecules, leading to their mineralization into carbon dioxide, water, and inorganic ions. While specific studies on the advanced oxidation of this compound are limited, the general mechanism would involve the attack of hydroxyl radicals on the double bond and the aromatic ring, initiating a cascade of oxidation reactions.
Reduction Processes: Catalytic reduction processes, other than hydrogenation, can also be applied to functionalized olefins. The specific nature of these reactions would depend on the chosen catalyst and reducing agent.
Chemo- and Regioselective Transformations Induced by Catalysts
The presence of multiple reactive sites in this compound (the double bond and the aromatic ring) makes chemo- and regioselective transformations a significant area of study. Catalysts can be designed to selectively target one functional group over the other.
For instance, in hydroamination reactions of unactivated alkenes, the use of nickel catalysts with specific ligands has been shown to achieve high regio- and enantioselectivity. acs.org The regioselectivity can be directed by coordinating groups within the substrate. In the case of this compound, the fluorophenyl group could potentially play a role in directing certain catalytic transformations.
Furthermore, chemo- and regioselective functionalization can be achieved through a combination of enzymatic and chemocatalytic reactions, where the high selectivity of enzymes is coupled with the broad scope of chemical catalysts. nih.gov
Table 2: Summary of Catalytic Transformations and Mechanistic Considerations for this compound
| Catalytic Transformation | Key Mechanistic Features | Potential Influence of 3-Fluorophenyl Group |
| Olefin Polymerization | Migratory insertion, β-hydride elimination, chain transfer | Enhanced catalyst activity and stability, increased polymer molecular weight |
| Hydrogenation | Adsorption on catalyst surface, sequential H-atom addition | General alkene hydrogenation mechanism expected |
| Hydroformylation | Formation of branched and linear aldehydes | Potential to influence regioselectivity towards the branched isomer |
| Advanced Oxidation | Generation of hydroxyl radicals, non-selective oxidation | Degradation of both the double bond and the aromatic ring |
| Chemo- and Regioselective Transformations | Catalyst-controlled reaction at specific functional groups | Potential directing group effects, influencing selectivity |
Synthetic Utility of 4 3 Fluorophenyl 1 Butene As a Chemical Building Block
Precursor for the Synthesis of Heterocyclic Compounds
The structure of 4-(3-Fluorophenyl)-1-butene, featuring a terminal double bond, presents a potential handle for various cyclization reactions to form heterocyclic compounds. The presence of the fluorophenyl group can also influence the reactivity and properties of the resulting molecules.
Pyrroles are a significant class of nitrogen-containing heterocycles found in many biologically active compounds and materials. nih.govuctm.edu The synthesis of pyrroles often involves the reaction of 1,4-dicarbonyl compounds with primary amines, a method known as the Paal-Knorr synthesis. pharmaguideline.comwikipedia.org For this compound to be a precursor for a pyrrole (B145914) derivative via this classic route, it would first need to be converted into a suitable 1,4-dicarbonyl compound.
This transformation could hypothetically be achieved through a sequence of reactions starting with the oxidation of the terminal alkene. For instance, ozonolysis followed by a reductive workup would yield an aldehyde. Subsequent functional group manipulations would be necessary to introduce the second carbonyl group at the 4-position to form the required dicarbonyl precursor. Once formed, this precursor could then be condensed with ammonia (B1221849) or a primary amine to yield a pyrrole derivative bearing a 2-(3-fluorophenyl)ethyl substituent.
Other modern methods for pyrrole synthesis include transition-metal-catalyzed cyclizations and multicomponent reactions. nih.govorganic-chemistry.orgsyrris.com A plausible, though not explicitly documented, approach could involve the hydroformylation of the alkene in this compound to introduce a carbonyl group, followed by further steps to construct the pyrrole ring.
Table 1: Hypothetical Pathway for Pyrrole Synthesis
| Step | Reaction | Intermediate/Product |
| 1 | Oxidation of Alkene | 3-(3-Fluorophenyl)propanal |
| 2 | α-functionalization | α-haloketone or similar |
| 3 | Chain extension | 1,4-dicarbonyl compound |
| 4 | Paal-Knorr Cyclization | 2-(2-(3-Fluorophenyl)ethyl)-1H-pyrrole |
This table represents a theoretical pathway and is not based on documented synthesis from this compound.
The terminal alkene of this compound is a versatile functional group for the synthesis of various other nitrogen-containing heterocycles. clockss.orgencyclopedia.puborganic-chemistry.org For example, through cycloaddition reactions, the double bond could participate in the formation of five or six-membered rings.
One potential, though unconfirmed, application is in [3+2] cycloaddition reactions with nitrile oxides or azides to form isoxazolines or triazolines, respectively. These reactions would yield heterocyclic structures where the 3-fluorophenylbutyl group is attached to the ring.
Additionally, the alkene could undergo reactions such as aminohydroxylation or aminohalogenation to introduce vicinal amino and hydroxyl or halo functionalities. These functionalized intermediates could then serve as precursors for the synthesis of other heterocycles like piperidines or morpholines through subsequent intramolecular cyclization reactions. The specific reaction conditions and reagents would determine the final heterocyclic scaffold produced.
Scaffold for the Construction of Complex Aryl-Alkyl Structures
The this compound molecule itself represents a simple aryl-alkyl structure. researchgate.net It can serve as a foundational scaffold that can be elaborated into more complex molecules through reactions at the alkene and the aromatic ring.
The terminal double bond is amenable to a wide range of transformations that can build complexity. For example, cross-metathesis reactions with other alkenes could be employed to introduce new functional groups and extend the carbon chain. Hydroboration-oxidation would provide an anti-Markovnikov alcohol, which could then be used in etherification or esterification reactions to attach other molecular fragments.
Furthermore, Heck or Suzuki coupling reactions, while typically performed on aryl halides, could potentially be adapted. For instance, if the aromatic ring were further functionalized with a halide, coupling reactions could introduce new aryl or alkyl substituents, leading to highly complex and diverse structures.
Table 2: Potential Reactions for Elaboration of the Aryl-Alkyl Scaffold
| Reaction Type | Reagent/Catalyst | Potential Product Feature |
| Heck Coupling | Pd catalyst, Aryl halide | Extended conjugated system |
| Suzuki Coupling | Pd catalyst, Boronic acid | Biaryl structure |
| Hydroformylation | CO/H₂, Rh/Co catalyst | Aldehyde for further functionalization |
| Epoxidation | Peroxy acid (e.g., m-CPBA) | Epoxide for ring-opening reactions |
Role in the Synthesis of Functionalized Organic Materials
Fluorinated organic compounds are of significant interest in materials science due to their unique properties, such as thermal stability and hydrophobicity. sigmaaldrich.comtechnologypublisher.com The polymerization of this compound could lead to functionalized polymers with a fluorinated phenyl group pending from the polymer backbone.
While specific polymerization studies of this monomer were not found, terminal alkenes can undergo polymerization through various mechanisms, including radical, cationic, or coordination polymerization. The resulting polymer, poly(this compound), would have distinct properties conferred by the fluorophenyl side chains. These properties might include a high glass transition temperature and altered solubility characteristics compared to its non-fluorinated analog.
Such polymers could have potential applications as specialty materials, for example, in coatings or as components in polymer blends. The presence of the aromatic ring also offers a site for post-polymerization modification, allowing for the introduction of other functional groups to further tune the material's properties.
Generation of Chirality from the Alkene Moiety
The prochiral nature of the double bond in this compound allows for the introduction of chirality through asymmetric reactions. researchgate.net The development of enantioselective catalytic methods would enable the synthesis of chiral building blocks for pharmaceutical and other applications.
Several asymmetric transformations could be envisioned for this substrate:
Asymmetric Hydrogenation: Using a chiral transition metal catalyst (e.g., based on Rhodium or Ruthenium with chiral phosphine (B1218219) ligands), the alkene could be reduced to an alkane, creating a chiral center at the 2-position of the butyl chain.
Asymmetric Dihydroxylation: Employing osmium tetroxide with a chiral ligand (e.g., a Sharpless ligand), two hydroxyl groups can be added across the double bond to produce a chiral diol with two new stereocenters.
Asymmetric Epoxidation: Chiral epoxidation methods, such as the Sharpless asymmetric epoxidation (for allylic alcohols, which would require prior functionalization) or Jacobsen-Katsuki epoxidation, could convert the alkene into a chiral epoxide. This epoxide is a versatile intermediate for the synthesis of a variety of chiral compounds.
The 3-fluorophenyl group could potentially influence the stereochemical outcome of these reactions through electronic or steric effects, although specific studies on this substrate are not available.
Table 3: Potential Asymmetric Reactions and Chiral Products
| Asymmetric Reaction | Catalyst System (Example) | Chiral Product |
| Hydrogenation | [Rh(COD)(chiral phosphine)]BF₄ | (R)- or (S)-1-Fluoro-3-butylbenzene |
| Dihydroxylation | OsO₄, Chiral Ligand (e.g., (DHQ)₂PHAL) | Chiral 1-(3-Fluorophenyl)butane-1,2-diol |
| Epoxidation | Chiral Mn(salen) complex | Chiral 2-(2-(3-Fluorophenyl)ethyl)oxirane |
Future Research Directions and Emerging Trends in 4 3 Fluorophenyl 1 Butene Chemistry
Development of Asymmetric Synthetic Methodologies
The creation of chiral centers with high enantioselectivity is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. For 4-(3-Fluorophenyl)-1-butene, the development of asymmetric synthetic methods is a critical research frontier, aiming to produce enantiomerically pure derivatives for use as chiral synthons.
Future efforts will likely concentrate on advancing transition-metal catalysis. Methodologies such as asymmetric hydrogenation, hydroformylation, and hydroarylation of the terminal double bond are promising avenues. For instance, chiral rhodium or iridium catalysts could be employed for the asymmetric hydrogenation to yield chiral 1-(3-fluorophenyl)butane. Similarly, palladium-catalyzed asymmetric Heck or Suzuki cross-coupling reactions could be used to construct the chiral quaternary carbon center at the benzylic position. A significant challenge lies in designing ligands that can effectively differentiate between the enantiotopic faces of the alkene in the presence of the fluorinated phenyl group.
Organocatalysis represents another burgeoning area. Chiral Brønsted acids or amine-based catalysts could be used to activate the double bond towards enantioselective additions. For example, asymmetric epoxidation or dihydroxylation of the alkene would provide access to valuable chiral diol and epoxide derivatives, which are versatile intermediates for more complex molecules.
| Asymmetric Method | Potential Chiral Product | Catalyst Type | Key Research Goal |
| Asymmetric Hydrogenation | Chiral 1-(3-fluorophenyl)butane | Chiral Rhodium, Iridium, or Ruthenium complexes | High enantioselectivity (>99% ee) and turnover numbers. |
| Asymmetric Hydroformylation | Chiral 2-(3-fluorobenzyl)butanal | Chiral Rhodium/phosphine (B1218219) complexes | High regioselectivity and enantioselectivity. |
| Asymmetric Epoxidation | Chiral (2-(3-fluorobenzyl)oxirane) | Chiral organocatalysts (e.g., Jacobsen, Shi) | Development of catalysts effective for terminal alkenes. |
| Asymmetric Dihydroxylation | Chiral 1-(3-fluorobenzyl)propane-1,2-diol | Chiral Osmium/ligand complexes (e.g., AD-mix) | High diastereoselectivity and enantioselectivity. |
Exploration of Bio-Inspired Catalysis
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The exploration of enzymes to perform stereoselective transformations on this compound and its precursors is a significant trend. Enzymes operate under mild conditions and can offer unparalleled selectivity, reducing waste and avoiding the use of toxic heavy metals. nih.govmdpi.com
One of the most promising classes of enzymes for this purpose is the 'ene'-reductases (EREDs) from the Old Yellow Enzyme (OYE) family. acs.orgchemrxiv.org These enzymes are known to catalyze the asymmetric reduction of activated carbon-carbon double bonds. acs.org While the double bond in this compound is unactivated, protein engineering and directed evolution could be used to develop ERED variants capable of reducing this substrate with high enantioselectivity. nih.govtandfonline.com
Another key enzyme class is the amine transaminases (ATAs), which catalyze the stereoselective synthesis of chiral amines from prochiral ketones. nih.govacs.orgillinois.edu A synthetic route to this compound could proceed through a ketone intermediate, which could then be aminated using an (R)- or (S)-selective ATA to produce a valuable chiral amine. illinois.edu This biocatalytic approach is of significant industrial interest. nih.gov
Furthermore, enzymes like lipases and cytochrome P450 monooxygenases could be explored for promiscuous activities. nih.govnih.gov Lipases might catalyze enantioselective Henry reactions on a precursor aldehyde, while engineered P450s could potentially perform selective hydroxylations or epoxidations on the alkene or alkyl side chain. The discovery and engineering of enzymes for novel carbon-carbon bond formations is also a rapidly advancing field that could be applied to develop novel synthetic routes to fluorinated compounds. nih.govrsc.orgrsc.org
| Enzyme Class | Potential Transformation | Substrate | Potential Product |
| 'Ene'-Reductases (EREDs) | Asymmetric reduction of C=C bond | This compound | Chiral 1-(3-fluorophenyl)butane |
| Amine Transaminases (ATAs) | Asymmetric reductive amination | 4-(3-Fluorophenyl)-2-butanone | Chiral 4-(3-fluorophenyl)butan-2-amine |
| Cytochrome P450s | Asymmetric epoxidation | This compound | Chiral 2-(2-(3-fluorophenyl)ethyl)oxirane |
| Lipases | Kinetic resolution via hydrolysis | Racemic ester derivative | Enantiopure ester/alcohol |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry is revolutionizing the synthesis of fine chemicals and pharmaceuticals. aurigeneservices.comumontreal.caacs.org This approach offers significant advantages in terms of safety, reproducibility, scalability, and process control. rsc.orgflinders.edu.au For the synthesis of this compound and its derivatives, integrating synthetic steps into flow reactors and automated platforms is a key area for future research.
Flow chemistry is particularly well-suited for handling hazardous reagents or highly exothermic reactions that might be involved in fluorination or organometallic steps. beilstein-journals.orgrsc.orgdurham.ac.ukresearchgate.net For example, a multi-step synthesis could be "telescoped" into a continuous sequence without isolating intermediates, significantly improving efficiency. acs.orgsyrris.com This could involve a Grignard reaction to form the carbon skeleton followed by a dehydration step, all within a closed, automated system.
Automated platforms, often driven by machine learning algorithms, can rapidly screen and optimize reaction conditions (e.g., temperature, pressure, catalyst loading, residence time), accelerating the development of robust synthetic protocols. syrris.comnih.gov Such systems can be used to build libraries of this compound derivatives for screening in drug discovery or materials science applications. The combination of flow reactors with in-line purification and analysis (Process Analytical Technology, PAT) enables the creation of fully automated "synthesis-to-product" systems. rsc.org
| Platform | Application Area | Key Advantages |
| Microreactors | Fluorination, Grignard reactions, Hydrogenation | Enhanced heat/mass transfer, improved safety for hazardous reactions. rsc.orgbeilstein-journals.org |
| Packed-Bed Reactors | Use of immobilized catalysts/reagents | Easy catalyst separation/recycling, process intensification. flinders.edu.au |
| Automated Synthesis Platforms | High-throughput screening, library synthesis | Rapid optimization, unattended operation, data logging. syrris.com |
| Telescoped Multi-step Flow | End-to-end synthesis of derivatives | Reduced manual handling, improved overall yield and efficiency. acs.orgflinders.edu.au |
Advanced Materials Science Applications (e.g., as monomers for specialized polymers, not for their physical properties)
The presence of a fluorine atom and a polymerizable vinyl group makes this compound an attractive monomer for the synthesis of specialized polymers. Fluorinated polymers are known for their unique properties, including thermal stability, chemical resistance, and low surface energy. fluorine1.ru Research in this area will focus on creating novel polymers with precisely controlled architectures and functionalities.
Controlled radical polymerization techniques, particularly Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are highly suitable for polymerizing fluorinated styrene (B11656) derivatives. fluorine1.ruacs.org RAFT allows for the synthesis of well-defined homopolymers and block copolymers with controlled molecular weights and narrow polydispersity. fluorine1.rumdpi.com By copolymerizing this compound with other monomers (e.g., styrene, acrylates, maleimides), materials with tunable properties can be created. mdpi.comnih.gov
Future research will likely explore the synthesis of block copolymers where a poly[this compound] segment provides specific properties like hydrophobicity or gas permeability, while another block provides different characteristics, such as hydrophilicity or mechanical strength. These materials could find applications in areas like performance coatings, membranes for gas separation, or as additives to modify the surface properties of other materials. The focus will be on how the monomer's structure contributes to the polymer's final properties and performance in these applications.
| Polymerization Technique | Polymer Type | Potential Application Area | Key Research Focus |
| RAFT Polymerization | Homopolymers, Diblock Copolymers | Specialty coatings, advanced membranes | Control over molecular weight and architecture. fluorine1.ru |
| Atom Transfer Radical Polymerization (ATRP) | Copolymers with functional monomers | Functional materials, polymer brushes | Incorporation of diverse functionalities. |
| Anionic Polymerization | Well-defined block copolymers | High-performance elastomers, nanostructured materials | Synthesis of high-purity, low-dispersity polymers. fluorine1.ru |
Computational Design of Novel Derivatives with Tunable Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.gov For this compound, in silico design and analysis will play a crucial role in guiding future synthetic efforts and the development of novel derivatives with tailored properties.
DFT calculations can be used to model the electronic structure of the molecule, providing insights into its reactivity. researchgate.netfluorine1.rufluorine1.ru For example, calculations can predict the regioselectivity of electrophilic additions to the double bond or the susceptibility of the aromatic ring to further substitution. This information is invaluable for designing selective synthetic routes. Researchers can also model transition states for various reactions, helping to elucidate reaction mechanisms and predict the stereochemical outcome of asymmetric catalytic processes. nih.gov
A significant future direction is the computational design of new catalysts specifically tailored for reactions involving this compound. By modeling the interaction between the substrate and the catalyst's active site, researchers can rationally design ligands or enzyme active sites to enhance activity and selectivity. Furthermore, computational screening of virtual libraries of derivatives can identify candidates with desired electronic or steric properties before committing to their synthesis, saving significant time and resources.
| Computational Method | Area of Investigation | Information Gained |
| Density Functional Theory (DFT) | Reaction mechanisms, electronic properties | Transition state energies, charge distribution, orbital analysis. nih.govresearchgate.net |
| Molecular Dynamics (MD) | Catalyst-substrate interactions, conformational analysis | Binding affinities, dynamic behavior in solution. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of polymer properties | Correlation of monomer structure with polymer characteristics. |
| Virtual Screening | Design of new derivatives | Identification of candidates with targeted electronic/steric properties. |
Q & A
Basic Research Question
- NMR Spectroscopy : and NMR are critical for confirming the position of the fluorine substituent and alkene geometry. For instance, NMR chemical shifts in fluorophenyl derivatives typically range between -110 to -120 ppm .
- GC-MS/HPLC : High-resolution mass spectrometry (HRMS) and reverse-phase HPLC with UV detection (λ = 254 nm) are recommended for purity assessment, especially to detect regioisomeric byproducts.
- X-ray Crystallography : While not always feasible, single-crystal studies (as in fluorobenzoyl derivatives) provide definitive structural confirmation .
How does the electron-withdrawing fluorine substituent influence the compound’s reactivity in transition-metal-catalyzed reactions?
Advanced Research Question
The meta-fluorine group alters electron density in the phenyl ring, affecting catalytic cycles:
- Electronic Effects : Fluorine’s -I effect deactivates the ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings.
- Steric Effects : The small size of fluorine minimizes steric hindrance, allowing precise control in regioselective reactions (e.g., hydrofunctionalization) .
- Computational Insights : DFT calculations can model charge distribution to predict sites of nucleophilic/electrophilic attack, aiding reaction design .
What strategies improve regioselectivity in catalytic transformations of this compound (e.g., hydrohalogenation, epoxidation)?
Advanced Research Question
- Ligand Design : Bulky ligands (e.g., N-heterocyclic carbenes) steer catalysts toward specific transition states. For example, [(NHC)CuCl] complexes enhance selectivity in azide-alkyne cycloadditions .
- Additives : β-cyclodextrins can encapsulate hydrophobic moieties, directing reaction pathways in aqueous media .
- Kinetic Control : Lower temperatures (-20°C to 0°C) favor kinetic products, such as terminal epoxidation over internal isomerization.
How can computational chemistry resolve contradictions in reported reaction outcomes (e.g., divergent yields or selectivity)?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Analyze solvent effects and transition-state geometries to explain yield discrepancies. For example, simulations of fluorophenyl-alkene conformers might reveal steric clashes in certain solvents .
- Meta-Analysis : Compare datasets from multiple studies (e.g., catalytic systems in vs. ) to identify outliers. Variables like trace moisture or impurity profiles (e.g., residual Pd in cross-couplings) often account for inconsistencies.
What role does this compound play in synthesizing bioactive molecules, such as kinase inhibitors?
Advanced Research Question
The fluorophenyl moiety is a key pharmacophore in drug discovery:
- Bioisosterism : Fluorine mimics hydroxyl groups in target binding while improving metabolic stability. For instance, fluorinated analogs of YPC-21813 (a pan-Pim kinase inhibitor) show enhanced potency due to optimized hydrophobic interactions .
- Click Chemistry : The alkene can be functionalized via azide-alkyne cycloaddition to introduce triazole linkages, enabling modular assembly of drug candidates .
What safety and handling protocols are critical when working with this compound in laboratory settings?
Basic Research Question
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles are mandatory, as fluorinated compounds may penetrate latex.
- Storage : Store under inert gas (N or Ar) at 2–8°C to prevent oxidation or polymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
